molecular formula C9H10O3 B3431293 Ethylparaben CAS No. 9001-05-2

Ethylparaben

Cat. No. B3431293
CAS RN: 9001-05-2
M. Wt: 166.17 g/mol
InChI Key: NUVBSKCKDOMJSU-UHFFFAOYSA-N
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Description

Ethylparaben, also known as ethyl para-hydroxybenzoate, is the ethyl ester of p-hydroxybenzoic acid . It is a member of the class of compounds known as parabens and is used as an antifungal preservative . Its formula is HO-C6H4-CO-O-CH2CH3 .


Synthesis Analysis

Parabens, including ethylparaben, are synthetically produced, although some are identical to those found in nature . They are produced by the esterification of para-hydroxybenzoic acid with the appropriate alcohol, such as ethanol .


Molecular Structure Analysis

The molecular formula of ethylparaben is C9H10O3 . It has a molecular weight of 166.174 Da . The IUPAC name is ethyl 4-hydroxybenzoate .


Physical And Chemical Properties Analysis

Ethylparaben has a density of 1.2±0.1 g/cm3, a boiling point of 297.5±0.0 °C at 760 mmHg, and a flash point of 120.3±12.6 °C . It also has a molar refractivity of 44.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 142.3±3.0 cm3 .

Scientific Research Applications

Removal of Parabens from Water

  • UV-Driven Advanced Oxidation Processes : Ethylparaben, along with other parabens, can be degraded by direct photolysis using UV radiation. This process is effective in removing ethylparaben from different types of water. Researchers have established a correlation between the degradation rate constant and the energy difference between the LUMO and HOMO orbitals of parabens, indicating the potential for UV radiation in water treatment processes (Álvarez et al., 2020).

Environmental and Health Impact Studies

  • Toxicity Assessment in Marine Copepod : A study evaluated the acute toxicity of ethylparaben in the marine copepod Tigriopus japonicus. The findings indicated the potential environmental impact of parabens on aquatic organisms, with significant alterations observed in developmental retardation, reproduction rate, and sex ratio under chronic exposure (Kang et al., 2019).

  • Toxicity in Soil Nematode : Research on the toxicity of ethylparaben in Caenorhabditis elegans revealed that it caused endocrine disruption, oxidative stress, and overall toxicity in this soil nematode. The study highlights concerns regarding the safety and health impacts of parabens in environmental contexts (Nagar et al., 2019).

Photocatalytic Degradation

  • Degradation Using H2O2 and TiO2 in Aqueous Solutions : Ethylparaben's removal from water using heterogeneous photocatalysis with TiO2, hydrogen peroxide, and light radiation was assessed. This study indicated the effectiveness of photocatalytic systems in removing ethylparaben from water bodies, contributing to water treatment and purification processes (Zúñiga-Benítez & Peñuela, 2017).

Removal from Aqueous Solutions

  • Emulsion Liquid Membrane Extraction : A study focused on using Emulsion Liquid Membrane (ELM) for the removal of ethylparaben from aqueous solutions. This method showed potential in effectively extracting ethylparaben, indicating its applicability in water purification and environmental remediation (Kohli et al., 2018).

Heat-Activated Persulfate Oxidation

  • Effect on Methyl- and Ethyl-parabens : Research on the degradation of ethylparaben using the heat-activated persulfate system demonstrated improved removal efficiencies under various conditions, suggesting another effective method for treating paraben-containing water samples (Chen et al., 2017).

properties

IUPAC Name

ethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBSKCKDOMJSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
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Molecular Formula

C9H10O3
Record name ETHYL p-HYDROXYBENZOATE
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DSSTOX Substance ID

DTXSID9022528
Record name Ethylparaben
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Molecular Weight

166.17 g/mol
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Physical Description

Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid
Record name ETHYL p-HYDROXYBENZOATE
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Boiling Point

297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg
Record name ETHYLPARABEN
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Solubility

In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C
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Vapor Pressure

0.0000929 [mmHg]
Record name Ethylparaben
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Product Name

Ethylparaben

Color/Form

Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol

CAS RN

120-47-8, 9001-05-2
Record name Ethylparaben
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Record name Ethylparaben [NF]
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Record name Ethyl hydroxybenzoate
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Record name Benzoic acid, 4-hydroxy-, ethyl ester
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Record name ETHYLPARABEN
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Melting Point

ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C
Record name ETHYL p-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
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Synthesis routes and methods II

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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